molecular formula C19H19FN4O B2730544 1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421468-31-6

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No. B2730544
CAS RN: 1421468-31-6
M. Wt: 338.386
InChI Key: KUVNDRAYMLQKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

Scientific Research Applications

Novel Materials and OLED Applications

A study on a novel bipolar phenanthroimidazole derivative, showcasing applications in organic light-emitting diodes (OLEDs), highlights the material's excellent thermal stability and high triplet energy. This compound's balanced carrier mobility and impressive performance as the emitting layer in non-doped OLEDs, particularly for green and orange-red phosphorescent OLEDs, show low efficiency roll-off at high brightness levels (Liu et al., 2016).

Reactivity and Computational Studies

Research into the reactivity of newly synthesized imidazole derivatives through spectroscopic characterization and computational study reveals insights into their reactive properties. This work includes investigating local reactivity properties using molecular orbital theory and molecular dynamics simulations, highlighting the potential interaction with proteins and suggesting possible inhibitory activity against specific enzymes (Hossain et al., 2018).

Fluorophore and Sensor Development

A Boranil fluorophore derivative study demonstrates the compound's successful conversion to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes with strong luminescence. This research outlines the application of such derivatives in labeling experiments, suggesting their use in developing novel luminescent materials and sensors (Frath et al., 2012).

Catalysis and Chemical Transformations

Investigations into the hydroamination of N-alkenyl ureas catalyzed by a gold(I) N-heterocyclic carbene complex demonstrate efficient intramolecular reactions leading to nitrogen heterocycles. This study emphasizes the potential of these catalytic processes in synthetic organic chemistry for constructing complex molecular architectures (Bender & Widenhoefer, 2006).

Antitumor and Pharmacological Activities

Research on novel imidazole acyl urea derivatives as Raf kinase inhibitors showcases their synthesis and potential antitumor activities. This study highlights the promising inhibitory activities of specific derivatives against human gastric carcinoma cell lines, suggesting their potential in cancer therapy (Zhu, 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVNDRAYMLQKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.